Phenformin

Catalog No.
S539400
CAS No.
114-86-3
M.F
C10H15N5
M. Wt
205.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenformin

CAS Number

114-86-3

Product Name

Phenformin

IUPAC Name

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

InChI

InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15)

InChI Key

ICFJFFQQTFMIBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N

Solubility

Crystals from isopropanol; pH (0.1 Molar aq soln): 6.7; MP 175-178 °C; Sol in water /Hydrochloride/
2.32e-01 g/L

Synonyms

Fenformin, Phenformin, Phenylethylbiguanide

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N=C(N)N

Anti-proliferative and cell cycle arrest effects

Studies have shown that phenformin can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and melanoma [, ]. This effect is attributed to its ability to induce cell cycle arrest, primarily in the G1 phase, preventing uncontrolled cell division [].

Targeting specific signaling pathways

Phenformin is believed to exert its anti-cancer effects through various mechanisms, including targeting specific signaling pathways that promote cancer cell growth and survival. One key pathway targeted by phenformin is the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism []. Phenformin activates AMPK, leading to the suppression of mTOR signaling, a pathway essential for cancer cell growth and proliferation []. Additionally, phenformin has been shown to inhibit the insulin-like growth factor 1 receptor (IGF1R) pathway, further contributing to its anti-tumor activity [].

Combination therapy potential

Research suggests that phenformin might be more effective when combined with other anti-cancer therapies. Studies have shown promising results when combining phenformin with BRAF inhibitors in melanoma and vemurafenib in other cancer models [, ]. This suggests that phenformin could potentially enhance the efficacy of existing cancer treatments and overcome drug resistance.

Phenformin is an antidiabetic drug belonging to the biguanide class. It was previously marketed under the brand name DBI by Ciba-Geigy but was withdrawn from most markets in the late 1970s due to a high risk of a serious side effect called lactic acidosis []. However, research interest in phenformin persists due to its potential benefits in other areas, such as cancer treatment [].


Molecular Structure Analysis

Phenformin's molecular structure consists of a biguanide core, characterized by two guanidino groups linked by a central carbon chain []. This structure contributes to its ability to interact with cellular membranes and influence glucose metabolism []. Notably, compared to metformin, another biguanide drug, phenformin has a less polar structure and higher lipid solubility, potentially affecting its cellular uptake and mechanism of action [].


Chemical Reactions Analysis

While the complete synthesis pathway for phenformin is proprietary information, scientific literature suggests a multi-step process involving the condensation of guanidine with various precursors []. Due to safety concerns, detailed information on its synthesis is not widely available.

The primary breakdown product of phenformin in the body is believed to be diguanide, though the exact metabolic pathway is not fully elucidated [].


Physical And Chemical Properties Analysis

  • Melting point: 175–178 °C []
  • Solubility: Soluble in water (1 in 8 parts), less soluble in ethanol (1 in 15 parts), practically insoluble in chloroform and ether []
  • Appearance: White crystalline powder []

Phenformin's mechanism of action in lowering blood sugar is not fully understood but likely involves several pathways. Like metformin, it is thought to improve insulin sensitivity and decrease hepatic glucose production []. However, unlike metformin, phenformin may also inhibit mitochondrial complex I activity, potentially contributing to its higher risk of lactic acidosis [].

The primary safety concern with phenformin is lactic acidosis, a potentially fatal buildup of lactic acid in the blood. This risk is believed to be associated with phenformin's effects on mitochondrial function []. Due to this high risk, phenformin was withdrawn from most markets.

Additional Considerations

  • Recent research suggests phenformin may have anti-tumor properties, although more investigation is needed to determine its safety and efficacy in cancer treatment [].
  • Due to its withdrawal from the market, phenformin is not a recommended treatment for diabetes.

The primary metabolic pathway for phenformin involves aromatic hydroxylation, leading to the formation of 4-hydroxyphenformin, which is subsequently conjugated with glucuronic acid for excretion. Approximately 50% of an administered dose is eliminated via urine within 24 hours, with two-thirds as unchanged drug and one-third as the hydroxylated metabolite . Its dissociation constants (pKa) are reported as 2.7 and 11.8 at 32 °C, indicating its weakly acidic nature in aqueous solutions .

Phenformin exhibits its pharmacological effects primarily through the activation of AMP-activated protein kinase (AMPK), a critical energy sensor in cells. By activating AMPK, phenformin mimics a state of low caloric intake, promoting glucose uptake by insulin-sensitive tissues while inhibiting gluconeogenesis in the liver . This mechanism contributes to its hypoglycemic properties. Additionally, phenformin has been shown to inhibit mitochondrial complex I more potently than metformin, leading to reduced ATP production and further activation of AMPK .

Phenformin can be synthesized through a straightforward chemical reaction involving the condensation of guanidine with phenethylamine. This process typically allows for high yields and purity of the final product. The synthesis is notable for being efficient and requiring only one step, making it accessible for pharmaceutical applications .

Historically, phenformin was used primarily for managing type 2 diabetes mellitus due to its ability to lower blood glucose levels effectively. Although it has been withdrawn from many markets due to safety concerns, recent studies have explored its potential applications beyond diabetes management, particularly in oncology. Research indicates that phenformin may possess anticancer properties by inhibiting tumor cell growth and proliferation through AMPK activation and mTOR pathway modulation .

Phenformin shares structural similarities with other biguanides such as metformin and buformin but differs significantly in potency and safety profiles.

CompoundChemical FormulaPotency (vs Tumor Cells)Risk of Lactic Acidosis
PhenforminC10H15N5C_{10}H_{15}N_{5}HighHigh
MetforminC4H11N5C_{4}H_{11}N_{5}ModerateLow
BuforminC11H16N4C_{11}H_{16}N_{4}ModerateModerate

Similar Compounds:

  • Metformin: Widely used for type 2 diabetes; lower risk of lactic acidosis.
  • Buformin: Similar mechanism but less commonly used due to safety concerns.
  • Imeglimin: A newer compound under investigation that shows promise in enhancing mitochondrial function; structurally different as it contains a triazine ring .

Physical Description

Solid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

205.13274550 g/mol

Monoisotopic Mass

205.13274550 g/mol

Heavy Atom Count

15

LogP

-0.83
-0.83 (LogP)
log Kow= -0.83
0.1

Appearance

Powder

Melting Point

175 - 178 °C

UNII

DD5K7529CE

Drug Indication

For the reatment of type II diabetes mellitus.

Therapeutic Uses

Hypoglycemic Agents
EXPTL USE: PHENFORMIN (2 MG) ADMIN 5 DAYS/WK TO C3H/SN MICE FROM AGE 3.5 MO UNTIL DEATH DECR THE NUMBER OF SPONTANEOUS TUMORS 4.0 FOLD & AVG SURVIVAL OF ANIMALS BY 100 DAYS.
IF PT REQUIRES MORE THAN 40 UNITS OF INSULIN/DAY, HE IS UNLIKELY TO RESPOND TO PHENFORMIN. ...PHENFORMIN PLUS ESTROGENS HAVE BEEN USED WITH SUCCESS IN REDUCING MORTALITY IN SURVIVORS OF MYOCARDIAL INFARCTION.
PHENFORMIN IS USED IN TREATMENT OF MATURITY-ONSET DIABETES...
For more Therapeutic Uses (Complete) data for PHENFORMIN (8 total), please visit the HSDB record page.

Pharmacology

Used to treat diabetes, phenformin is a biguanide (contains 2 guanidino groups) hypoglycemic agent with actions and uses similar to those of metformin (Glucophage). Both drugs work by (1) decreasing the absorption of glucose by the intestines, (2) decreasing the production of glucose in the liver, and by (3) increasing the body's ability to use insulin more effectively. More specifically, phenformin improves glycemic control by improving insulin sensitivity. Phenformin is generally considered to be associated with an unacceptably high incidence of actic acidosis. In general biguanides should be used only in stable type II diabetics who are free of liver, kidney and cardiovascular problems and who cannot be controlled with diet.
Phenformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Phenformin is not used clinically due to the high risk of lactic acidosis that is associated with its use.

MeSH Pharmacological Classification

Hypoglycemic Agents

ATC Code

A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BA - Biguanides
A10BA01 - Phenformin

Mechanism of Action

Phenformin binds to the AMP-activated protein kinase (AMPK). AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated. The biguanide phenformin has been shown to independently decrease ion transport processes, influence cellular metabolism and activate AMPK. Phenformin's hypoglycemic activity is related the effect it has in activating AMPK and fooling insulin sensitive cells into thinking that insulin levels are low and causing the body to use glucose as if in a state of low caloric consumption. This drug also seems to inhibit several varients of ATP-sensitive potassium channels (namely the receptor subtype Kir6.1).
IN VITRO, PHENFORMIN, IN RELATIVELY LARGE DOSES, INCR GLUCOSE UTILIZATION BY ENHANCING ANAEROBIC GLYCOLYSIS. THIS IS THOUGHT TO OCCUR AS RESULT OF, OR COINCIDENT WITH, INHIBITION OF CELLULAR RESPIRATION. ...ADENOSINE TRIPHOSPHATE (ATP) CONCN FALL & THOSE OF LACTATE INCR. SECOND ACTION OF DRUG IS TO DECR GLUCONEOGENESIS.
...MOST RECENTLY RECOGNIZED IS INHIBITION OF INTESTINAL ABSORPTION OF GLUCOSE & PROBABLY CERTAIN OTHER SUBSTANCES AS WELL; FOR EXAMPLE, DECR ABSORPTION OF VITAMIN B12 HAS BEEN OBSERVED. ...DOES NOT ACT IN NORMAL SUBJECT...PRESUMABLY BECAUSE INCR IN PERIPHERAL GLUCOSE UTILIZATION IS COMPENSATED FOR BY INCR HEPATIC GLUCOSE...
BIGUANIDES APPARENTLY LOWER BLOOD SUGAR INDIRECTLY BY INHIBITING GLUCONEOGENESIS & INCR INSULIN SENSITIVITY. /ORAL HYPOGLYCEMICS/
They induce and increase in peripheral glucose utilization, a decrease in hepatic gluconeogenesis, and a decrease in intestinal absorption of glucose, vitamin B, and bile acids. /Biguanides/
Phenformin generally lowers the blood sugar only in the diabetic patient; it also depresses the blood sugar level in a nutritionally starved individual but not in one who is well fed. In its usual dose administered to a healthy individual, phenformin does not induce lactic acidosis. Phenformin requires insulin for its action, but does not induce and elevation in plasma insulin levels.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CAMK group
AMPK (PRKAA) [HSA:5562 5563] [KO:K07198]

Other CAS

114-86-3

Absorption Distribution and Excretion

PHENFORMIN IS ADEQUATELY ABSORBED FROM GI TRACT. DRUG HAS SHORT T/2 (3 HR) & CORRESPONDINGLY BRIEF DURATION OF ACTION. HYPOGLYCEMIC EFFECT MAY BE PROLONGED TO BETWEEN 6 & 14 HR WITH USE OF TIMED-DISINTEGRATION CAPSULES.
(14)C-LABELED PHENFORMIN ADMIN TO RATS (100 MG/KG ORALLY OR IP) & GUINEA PIGS (25 MG/KG ORALLY & 12.5 IP). EXCRETION OF RADIOACTIVITY & METAB WAS SLOWER IN GUINEA PIGS WHICH MAY PARTLY EXPLAIN THE INCR PHARMACOLOGICAL RESPONSE OF GUINEA PIGS TO PHENFORMIN.
RATS ELIMINATED 26% OF AN INTRADUODENAL DOSE OF LABELED PHENFORMIN (20 MG/KG) IN BILE IN 6 HR COMPARED TO 6% IN GUINEA PIG.
IN 8 DIABETIC PT HALF-LIFE OF PHENFORMIN WAS UNRELATED TO DEGREE OF RENAL IMPAIRMENT, WHEREAS REDUCED RENAL CLEARANCES OF INSULIN & CREATININE WERE SIGNIFICANTLY CORRELATED WITH PROLONGED HALF-LIFE OF ITS METABOLITE P-HYDROXYPHENETHYLBIGUANIDE.

Metabolism Metabolites

IN RATS & GUINEA PIGS, MAJOR METABOLITE OF PHENFORMIN, N(1)-BETA-PHENETHYLBIGUANIDE, IS N(1)-P-HYDROXY-BETA-PHENETHYLBIGUANIDE, & CORRESPONDING O-ETHER GLUCURONIDE HAS ALSO BEEN DETECTED.
METAB IN RATS & GUINEA PIGS. RATS EXCRETED LARGE AMT OF 4-HYDROXYPHENFORMIN (FREE & GLUCURONIC ACID CONJUGATED) & SOME UNCHANGED PHENFORMIN. METAB VARIED WITH DOSE & ROUTE OF ADMIN. GUINEA PIGS EXCRETED SMALL AMT OF 4-HYDROXYPHENFORMIN AFTER IP ADMIN & NONE AFTER ORAL ADMIN.
LABELED COMPD WAS ADMIN. AN UNIDENTIFIED METAB & ITS GLUCURONIDE, WHICH MAY RESULT FROM ALIPHATIC C- OR N-HYDROXYLATION, ACCOUNTED FOR 47% OF 24-HR URINARY RADIOACTIVITY (17% OF DOSE) FOLLOWING ORAL ADMIN TO GUINEA PIGS.
26 HR FOLLOWING ADMIN OF SINGLE DOSE OF PHENFORMIN, 50 MG/KG ORALLY, P-HYDROXYPHENFORMIN WAS MAJOR URINARY METAB IN PHENOTYPICALLY EXTENSIVE METABOLIZERS, BUT WAS NOT OBSERVED IN PHENOTYPICALLY POOR METABOLIZERS.
METAB IN 8 DIABETIC PT WITH RENAL IMPAIRMENT. EXCRETION OF THE METAB P-HYDROXYPHENETHYLBIGUANIDE WAS VARIABLE (BETWEEN 4.9% & 27% OF TOTAL URINARY DOSE LOSS) PROBABLY DUE TO GENETIC POLYMORPHISM OF HEPATIC MECHANISMS FOR HYDROXYLATION.
Phenformin has known human metabolites that include p-Hydroxyphenylethylbiguanide.

Associated Chemicals

Phenformin hydrochloride;834-28-6

Wikipedia

Phenformin

Drug Warnings

IN PRESENCE OF RENAL GLYCOSURIA, FATAL HYPOGLYCEMIA CAN OCCUR.
IRREVERSIBLE LACTIC ACIDOSIS OCCURRED IN TWO PATIENTS UNDERGOING PHENFORMIN THERAPY FOR DIABETES.
PHENFORMIN...ANTIDIABETIC AGENT TAKEN ORALLY, IS REPORTED TO HAVE CAUSED TRANSITORY MYOPIA IN 53-YR-OLD DIABETIC PATIENTS.
DIABETIC SUBJECTS WITH SEVERE HEPATIC OR RENAL INSUFFICIENCY OR CONGESTIVE HEART FAILURE ARE NOT SUITABLE CANDIDATES FOR ORAL HYPOGLYCEMIC THERAPY. ...ITS ADMIN DURING PREGNANCY IS CURRENTLY NOT RECOMMENDED.
For more Drug Warnings (Complete) data for PHENFORMIN (11 total), please visit the HSDB record page.

Methods of Manufacturing

EQUIMOLAR QUANTITIES OF PHENETHYLAMINE & DICYANODIAMIDE (CYANOGUANIDINE) ARE MIXED & NEUTRALIZED WITH AQ HCL. WATER IS DISTILLED OFF UNTIL MIXT BOILS (@ ABOUT 129 DEG) AFTER REFLUX IS ALLOWED TO CONTINUE FOR 3 HR. CRUDE PRODUCT MAY BE CRYSTALLIZED FROM ISOPROPANOL. US PATENT 2,961,377. /HYDROCHLORIDE/
PREPN FROM BETA-PHENETHYLAMINE HYDROCHLORIDE & DICYANDIAMIDE
Shapiro, Freedman, US pats 2,961,377 and 3,057,780 (1960 and 1962, both to USV).

General Manufacturing Information

FOLLOWING SEPARATION BY ALUMINA TLC, PHENFORMIN & BPC 151 WERE ELUTED & DETERMINED BY MEASURING THEIR ABSORPTION AT 235 & 259 NM, RESPECTIVELY.

Interactions

PHENFORMIN HAS BEEN REPORTED...TO ENHANCE ACTIVITY OF WARFARIN. PROPOSED MECHANISM IS INCR FIBRINOLYTIC EFFECT CAUSED BY PHENFORMIN SEEN DURING FIRST FEW MO OF TREATMENT.
USE OF PROPRANOLOL IN DIABETIC PT...CAN RESULT IN DISTURBANCE OF CARBOHYDRATE METABOLISM & SHOULD BE AVOIDED. IF INSULIN & PROPRANOLOL...GIVEN CONCURRENTLY, PERIODIC SERUM GLUCOSE LEVELS SHOULD BE DETERMINED. ...SIMILAR PRECAUTIONS...APPLICABLE TO CONCURRENT USE OF...PHENFORMIN.
DIABETIC PT TREATED WITH PHENFORMIN SHOULD AVOID INGESTION OF ALCOHOLIC BEVERAGES BECAUSE CONCURRENT USE MAY CAUSE HYPOGLYCEMIC REACTIONS OR LEAD TO LIFE-THREATENING LACTIC ACIDOSIS WITH SHOCK.
DIPHENYLHYDANTOIN GIVEN IP TO RATS DECR LIVER LEVELS OF THIAMIN, RIBOFLAVIN, NIACIN, & PANTOTHENIC ACID. HEPATIC THIAMIN CONTENT WAS NORMALIZED BY SIMULTANEOUS ADMIN OF EITHER ACETOHEXAMINE OR PHENFORMIN.
For more Interactions (Complete) data for PHENFORMIN (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
Enia G, Garozzo M, Zoccali C: Lactic acidosis induced by phenformin is still a public health problem in Italy. BMJ. 1997 Nov 29;315(7120):1466-7. [PMID:9418116]
Rosand J, Friedberg JW, Yang JM: Fatal phenformin-associated lactic acidosis. Ann Intern Med. 1997 Jul 15;127(2):170. [PMID:9230023]

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